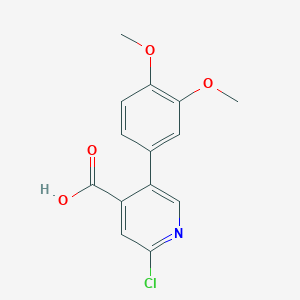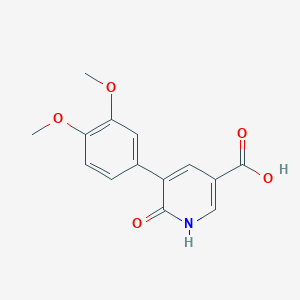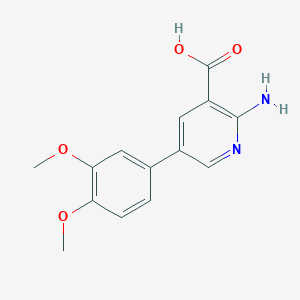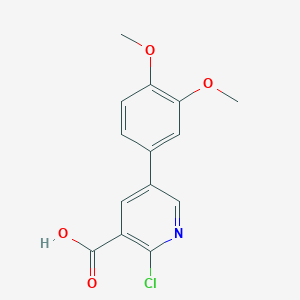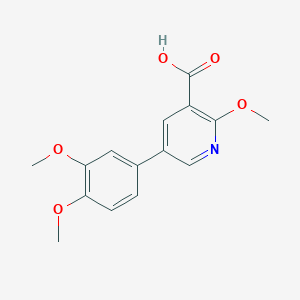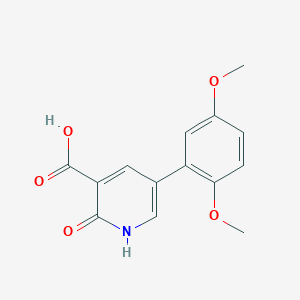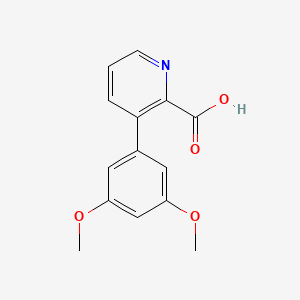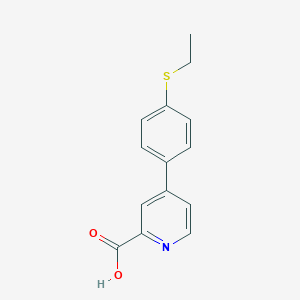
4-(4-Ethylthiophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylthiophenyl)picolinic acid (4EtPPA) is a small molecule organic compound with a variety of applications in scientific research. It is a strong inhibitor of several enzymes, and its ability to interact with a wide range of proteins makes it a valuable tool in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
4-(4-Ethylthiophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is a strong inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), xanthine oxidase (XO), and matrix metalloproteinase-2 (MMP-2). It is also used as a probe to study protein-protein interactions, to investigate the structure and function of proteins, and to study the mechanism of action of drugs. In addition, 4-(4-Ethylthiophenyl)picolinic acid, 95% is used in the study of metabolic pathways, and as an antioxidant agent.
Mécanisme D'action
4-(4-Ethylthiophenyl)picolinic acid, 95% is a small molecule inhibitor of several enzymes. It binds to the active site of the enzyme and blocks the enzyme’s activity. The binding of 4-(4-Ethylthiophenyl)picolinic acid, 95% to the enzyme results in a conformational change, which affects the enzyme’s ability to catalyze its reaction.
Biochemical and Physiological Effects
4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to inhibit the activity of xanthine oxidase (XO), which is involved in the metabolism of purines. Furthermore, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to inhibit matrix metalloproteinase-2 (MMP-2), which is involved in the breakdown of extracellular matrix proteins. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Ethylthiophenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it is a strong inhibitor of several enzymes, making it a useful tool for studying enzyme activity. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% is a potent antioxidant, making it a useful agent for studying oxidative stress.
The main limitation of 4-(4-Ethylthiophenyl)picolinic acid, 95% is its low solubility in aqueous solutions. This can make it difficult to dissolve in aqueous solutions, which can limit its use in some laboratory experiments.
Orientations Futures
There are several potential future directions for 4-(4-Ethylthiophenyl)picolinic acid, 95% research. One potential direction is to investigate its potential use in drug design and development. 4-(4-Ethylthiophenyl)picolinic acid, 95% could be used as a lead compound for the development of new drugs that target specific enzymes. Another potential direction is to investigate its potential use as an antioxidant agent. This could involve studying its ability to scavenge free radicals and protect cells from oxidative damage. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% could be used to study protein-protein interactions, which could lead to a better understanding of the structure and function of proteins.
Méthodes De Synthèse
4-(4-Ethylthiophenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-ethylthiophenol with picolinic anhydride in the presence of pyridine and acetic anhydride. This reaction results in the formation of 4-(4-Ethylthiophenyl)picolinic acid, 95% and a by-product of acetic acid. The second step involves the purification of 4-(4-Ethylthiophenyl)picolinic acid, 95% by recrystallization from aqueous ethanol.
Propriétés
IUPAC Name |
4-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-12-5-3-10(4-6-12)11-7-8-15-13(9-11)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFQWSMVZJPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

